(6-Phenoxypyridin-3-yl)boronic acid

BTK Inhibitor Mantle Cell Lymphoma Kinase Selectivity

Medicinal chemistry programs targeting BTK or NorA efflux pumps require the specific 6-phenoxypyridine scaffold-generic boronic acids fail to deliver requisite potency. This building block enables synthesis of BTK inhibitors with 3- to 40-fold greater potency than ibrutinib in MCL cells, and EPIs that potentiate ciprofloxacin 4-fold against S. aureus. • Confirmed ≥98% purity by HPLC; optimized for Suzuki-Miyaura cross-coupling. • Bulk quantities available; global shipping with full QC documentation (NMR, HPLC, COA).

Molecular Formula C11H10BNO3
Molecular Weight 215.015
CAS No. 1270921-80-6
Cat. No. B595199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Phenoxypyridin-3-yl)boronic acid
CAS1270921-80-6
Molecular FormulaC11H10BNO3
Molecular Weight215.015
Structural Identifiers
SMILESB(C1=CN=C(C=C1)OC2=CC=CC=C2)(O)O
InChIInChI=1S/C11H10BNO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8,14-15H
InChIKeyBVSDPMDHUFPPMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenoxypyridin-3-ylboronic Acid: Overview


(6-Phenoxypyridin-3-yl)boronic acid (CAS 1270921-80-6), also known as 6-Phenoxypyridine-3-boronic acid or 2-Phenoxypyridine-5-boronic acid, is a heteroaryl boronic acid with the molecular formula C11H10BNO3 and a molecular weight of 215.01 g/mol. [1] The compound features a boronic acid group at the 3-position of a pyridine ring, with a phenoxy substituent at the 6-position, creating a versatile scaffold that combines the hydrogen-bonding and metal-chelating properties of the pyridyl core with the electron-rich phenoxy moiety. This specific substitution pattern distinguishes it from simpler boronic acids and positions it as a privileged building block in modern cross-coupling chemistry.

Suzuki-Miyaura cross-coupling building block for biaryl and heteroaryl library synthesis
6-Phenoxypyridin-3-yl scaffold for kinase-targeted inhibitor lead optimization studies
Electron-rich heteroaryl boronic acid with phenoxy moiety supports diverse pharmacophore design

Why Generic Substitution Fails


While pyridin-3-ylboronic acid and its simple alkyl/alkoxy analogs are widely used in Suzuki-Miyaura couplings, substituting (6-Phenoxypyridin-3-yl)boronic acid with a generic alternative in medicinal chemistry programs can be detrimental. [1] The specific 6-phenoxy substitution pattern is not merely a structural variation; it is a pharmacophore-defining feature that has been shown to be critical for achieving potent and selective inhibition of key therapeutic targets, including Bruton's tyrosine kinase (BTK) and the Staphylococcus aureus NorA efflux pump. [2] Using an alternative like unsubstituted pyridin-3-ylboronic acid would result in a completely different downstream product lacking the essential 6-phenoxypyridine moiety, which is directly responsible for enhanced target binding, improved selectivity, and superior metabolic stability observed in lead compounds. The data below quantifies the performance gap.

Target Scaffold
Generic Alternative
(6-Phenoxypyridin-3-yl)boronic acid
Pyridin-3-ylboronic acid
6-Phenoxy substitution defines target-binding pharmacophore; generic pyridin-3-yl lacks this moiety and may alter downstream binding profiles
Target selectivity and reported potency context may not transfer to products derived from simpler boronic acid building blocks
Efflux pump inhibitor chemotype depends on 6-substituted pyridine-3-boronic acid core; unsubstituted analogs may not support NorA-targeted studies

Quantitative Evidence for Preferred Scaffold


Superior BTK Inhibitor Potency vs Ibrutinib

Derivatives of (6-Phenoxypyridin-3-yl)boronic acid, specifically the 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine series, demonstrate a significant potency advantage. Compound 13e in this series exhibited improved anti-proliferative activities by a factor of 3- to 40-fold across mantle cell lymphoma (MCL) cell lines when compared directly to the FDA-approved BTK inhibitor ibrutinib (IBN). [1]

BTK Potency Context
Cross-study
3- to 40-fold improvement in anti-proliferative activity vs ibrutinib across MCL cell lines
Reported cell-model potency context; supports BTK-targeted lead optimization studies
In vitro MCL cell-line assays; pyrazolo[3,4-d]pyrimidine derivative series
BTK Inhibitor Mantle Cell Lymphoma Kinase Selectivity

Enhanced BTK Selectivity and Metabolic Stability

Beyond potency, the 6-phenoxypyridin-3-yl scaffold confers a critical selectivity and stability advantage. The lead compound 13e, derived from this boronic acid, demonstrated greater selectivity for BTK over other kinases and exhibited higher stability in human liver microsomes when compared to ibrutinib. [1] These properties suggest a potential for a cleaner safety profile.

Selectivity & Stability
Cross-study
Greater BTK selectivity; higher stability in human liver microsomes vs ibrutinib
Reported selectivity and metabolic stability context; requires target-specific validation
Kinase selectivity panel; human liver microsome assay data
BTK Selectivity Metabolic Stability Off-Target Effects

Efflux Pump Inhibition Potentiation of Ciprofloxacin

The 6-phenoxypyridin-3-yl boronic acid core is a validated scaffold for developing efflux pump inhibitors (EPIs). In a study of 6-substituted pyridine-3-boronic acid derivatives, compounds 3i and 3j, which are direct structural analogs, were found to potentiate the activity of the antibiotic ciprofloxacin by a 4-fold increase against the NorA-overexpressing S. aureus 1199B strain compared to a parent compound. [1]

EPI Potentiation
Class-level
4-fold increase in ciprofloxacin activity
Reported EPI potentiation context; supports NorA efflux pump inhibitor screening studies
NorA-overexpressing S. aureus 1199B strain; structural analog data
Antimicrobial Resistance Efflux Pump Inhibitor NorA

Key Application Scenarios


Next-Generation BTK Inhibitor Synthesis

Medicinal chemistry groups focused on developing BTK inhibitors for B-cell malignancies, such as mantle cell lymphoma, should prioritize (6-Phenoxypyridin-3-yl)boronic acid. Evidence shows that this scaffold, when incorporated into a pyrazolo[3,4-d]pyrimidine framework, yields compounds with 3- to 40-fold greater potency than ibrutinib in MCL cells and demonstrates superior BTK selectivity and human liver microsome stability. [1] This allows for the generation of lead candidates with potentially better therapeutic indices.

Efflux Pump Inhibitor Development

For researchers developing EPIs targeting the NorA pump in Staphylococcus aureus, (6-Phenoxypyridin-3-yl)boronic acid is the appropriate starting material. Structural analogs based on this core have been validated to potentiate the activity of ciprofloxacin by 4-fold, representing a new chemotype for the development of compounds with improved potency in resensitizing drug-resistant bacteria. [2]

Diverse Library Synthesis via Suzuki-Miyaura Coupling

This boronic acid is a high-value reagent for generating diverse biaryl and heteroaryl libraries. Its unique combination of a pyridyl ring and an electron-rich phenoxy group provides distinct electronic and steric properties compared to simpler phenyl or pyridyl boronic acids, enabling the synthesis of novel chemical space for hit identification across multiple therapeutic areas.

Application
Selection Property
Validation Focus
BTK inhibitor lead optimization
6-Phenoxypyridin-3-yl scaffold
BTK target engagement and selectivity profiling
Efflux pump inhibitor screening
NorA EPI chemotype
Ciprofloxacin potentiation in NorA-expressing strains
Heteroaryl library synthesis
Electron-rich phenoxy-pyridyl boronic acid
Cross-coupling efficiency and chemical diversity

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